(1-{[3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-carbonyl}piperidin-4-YL)acetic acid
Overview
Description
“(1-{[3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-carbonyl}piperidin-4-YL)acetic acid” is a chemical compound with a molecular weight of 403.47 and a molecular formula of C24H25N3O3 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=CC=CC(=C1)C2=NN(C=C2C(=O)N3CCC(CC3)CC(=O)O)C4=CC=CC=C4 .Scientific Research Applications
Synthesis and Characterization
A variety of synthetic methods have been developed for compounds containing pyrazole moieties similar to “(1-{[3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-carbonyl}piperidin-4-YL)acetic acid”, showcasing their potential in scientific research applications. One method involved the Mannich reaction to synthesize new Mannich bases bearing a pyrazolone moiety, characterized by elemental analysis, IR, 1H NMR, and mass spectral data, along with electrochemical studies through polarography and cyclic voltammetry (Naik et al., 2013). Similarly, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized through [3+2] cycloaddition, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Rahmouni et al., 2014).
Biological Activities
Compounds bearing the pyrazole structure have been evaluated for various biological activities. For instance, some pyrazoline derivatives were synthesized and assessed for their anticholinesterase effects, showing potential applications in treating neurodegenerative disorders (Altıntop, 2020). Another study focused on the synthesis and antimicrobial activity of pyrazol-1-yl)(pyridin-4-yl)methanones, revealing that compounds with a methoxy group exhibited high antimicrobial activity (Kumar et al., 2012).
Antitumor and Antimicrobial Potential
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial and antifungal activities, with some showing significant potency against various pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (El-Borai et al., 2012). Additionally, certain compounds within this class demonstrated notable antitumor activity against liver cell lines, suggesting their potential in cancer research.
properties
IUPAC Name |
2-[1-[3-(3-methylphenyl)-1-phenylpyrazole-4-carbonyl]piperidin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-6-5-7-19(14-17)23-21(16-27(25-23)20-8-3-2-4-9-20)24(30)26-12-10-18(11-13-26)15-22(28)29/h2-9,14,16,18H,10-13,15H2,1H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOSDBKDHCHAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C(=O)N3CCC(CC3)CC(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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